Product packaging for 3-Chloro-5-ethynylbenzonitrile(Cat. No.:)

3-Chloro-5-ethynylbenzonitrile

Cat. No.: B8563029
M. Wt: 161.59 g/mol
InChI Key: CNALLYMQRPBZTD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzonitrile (B105546) Scaffolds in Modern Chemical Science

Halogenated benzonitriles are a significant class of compounds in chemical science, historically recognized for their utility as precursors and intermediates. The synthesis of these compounds dates back to the early 20th century, with initial methods involving high-temperature, vapor-phase reactions of benzonitrile with halogens. google.com Modern advancements, particularly in catalytic processes like ammoxidation and palladium-catalyzed cross-coupling reactions, have enabled more precise and efficient synthesis of these scaffolds. google.com

The presence of halogen and nitrile substituents on the benzene (B151609) ring imparts distinct electronic properties. The nitrile group, being strongly electron-withdrawing, activates the aromatic ring for certain types of reactions. Halogenated benzonitriles are foundational in the development of various functional materials and bioactive molecules. They serve as key intermediates in the synthesis of agrochemicals, such as herbicides and fungicides, and in the creation of pharmaceuticals, including kinase inhibitors where the nitrile group can play a role in binding to ATP-binding pockets. Their structural properties also make them suitable for applications in materials science, for example, in the development of flame retardants.

Strategic Importance of Ethynyl (B1212043) and Nitrile Functionalities in Chemical Transformations

The strategic placement of both an ethynyl (alkyne) and a nitrile (cyano) group on the same aromatic ring, as seen in 3-Chloro-5-ethynylbenzonitrile (B6251851), offers a powerful combination for synthetic chemists. These functional groups are prized for their unique and versatile reactivity. researchgate.net

The nitrile group is a cornerstone in organic synthesis due to its ability to be transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and aldehydes. researchgate.netacs.org Its linear geometry and electronic properties, characterized by a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in a wide range of reactions. researchgate.net These include cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes and [3+2] cycloadditions with azides, which are powerful methods for constructing carbo- and heterocyclic frameworks. researchgate.netwikipedia.org

The ethynyl group provides a site of unsaturation that is highly reactive and amenable to a multitude of transformations. clockss.org It can undergo addition reactions, rearrangements, and is a key participant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. acs.org Furthermore, the alkyne moiety is a crucial component in various cycloaddition reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and [2+2+2] cycloadditions to form substituted benzene rings. wikipedia.orgresearchgate.netresearchgate.net The combination of an alkyne and a nitrile on an aromatic ring enhances the potential for tandem cyclization and annulation reactions, leading to the synthesis of complex polycyclic systems. acs.org

Overview of Prior Research Trajectories Involving Aromatic Nitriles and Alkynes

Research into the reactivity of aromatic nitriles and alkynes has a rich history and continues to be a vibrant area of investigation. Early work with benzonitrile, reported in 1844, established its fundamental chemistry. wikipedia.org The development of reactions like the Rosenmund-von Braun synthesis provided reliable methods for introducing nitrile groups onto aromatic rings. wikipedia.org

The exploration of alkyne chemistry has been equally impactful. A landmark achievement was the discovery of metal-catalyzed alkyne trimerization to form benzene rings in 1948. wikipedia.org This [2+2+2] cycloaddition has since been expanded to include co-trimerizations of alkynes with other unsaturated partners, including nitriles, providing a practical route to substituted pyridines. wikipedia.org

More recent research has focused on the synergistic reactivity of ortho-alkynylarylnitriles. These substrates have been shown to be valuable precursors for a variety of carbo- and heterocyclic compounds, including isoquinolines, naphthalenes, and indenones, through metal-catalyzed or metal-free annulation and cyclization reactions. acs.org The development of multicomponent reactions, where several simple starting materials are combined to form a complex product in a single step, has also heavily utilized the reactivity of alkynes and nitriles. For instance, Ru-based catalysts have been effective in the [2+2+2] cycloaddition of diynes with nitriles to synthesize pyridines. nih.gov The unique reactivity of these functional groups continues to drive the development of novel synthetic methodologies for creating structurally diverse and biologically relevant molecules. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClN B8563029 3-Chloro-5-ethynylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClN

Molecular Weight

161.59 g/mol

IUPAC Name

3-chloro-5-ethynylbenzonitrile

InChI

InChI=1S/C9H4ClN/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-5H

InChI Key

CNALLYMQRPBZTD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 5 Ethynylbenzonitrile

Convergent and Linear Synthesis Pathways for 3-Chloro-5-ethynylbenzonitrile (B6251851)

The construction of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis.

The success of any synthesis hinges on the selection of appropriate starting materials (precursors) and the strategic manipulation of functional groups. For this compound, precursors are typically chosen based on the commercial availability and the reactivity of the functional groups already present. A common strategy involves starting with a di-substituted benzene (B151609) ring that allows for the selective introduction of the final group.

Functional Group Interconversion (FGI) is a key tactic where one functional group is transformed into another. organic-chemistry.orgorganic-chemistry.org This is crucial in aromatic systems where the directing effects of existing substituents influence the position of incoming groups. For instance, a bromo or iodo group is an excellent precursor for the ethynyl (B1212043) group via palladium-catalyzed cross-coupling reactions.

Table of Potential Precursors and Transformations

Precursor Key Transformation Reaction Type
3-Bromo-5-chlorobenzonitrile (B1286475) Conversion of the bromo group to an ethynyl group. Sonogashira Coupling
3,5-Dichlorobenzonitrile (B1202942) Selective conversion of one chloro group to an ethynyl group. Cross-Coupling (more challenging)
3-Chloro-5-iodobenzonitrile Conversion of the iodo group to an ethynyl group. Sonogashira Coupling

To maximize the efficiency of a synthesis, reaction conditions for each step must be carefully optimized. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to achieve the highest possible yield and selectivity. Selectivity is particularly important when a molecule has multiple reactive sites, such as in the selective functionalization of one of two halogen atoms.

A common and critical step in the synthesis of this compound is the Sonogashira coupling to introduce the ethynyl group. The table below illustrates a hypothetical optimization study for this reaction, starting with 3-bromo-5-chlorobenzonitrile and trimethylsilylacetylene (B32187) (TMSA).

Hypothetical Optimization of Sonogashira Coupling

Entry Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 PdCl₂(PPh₃)₂ (5 mol%) PPh₃ Et₃N THF 25 45
2 PdCl₂(PPh₃)₂ (5 mol%) PPh₃ Et₃N THF 65 78
3 Pd(OAc)₂ (5 mol%) SPhos K₂CO₃ Toluene 80 65
4 PdCl₂(PPh₃)₂ (2 mol%) PPh₃ Et₃N THF 65 72

This data is illustrative and represents a typical optimization process.

Modern organic synthesis relies heavily on catalytic methods to achieve transformations that would otherwise be difficult or inefficient. Catalytic reagents are superior to stoichiometric ones as they are required in small amounts and can be recycled, aligning with green chemistry principles. yale.edunih.gov

For the synthesis of this compound, the most crucial catalytic step is the formation of the carbon-carbon bond between the aromatic ring and the ethynyl group.

Palladium-Catalyzed Sonogashira Coupling: This is the premier method for synthesizing aryl alkynes. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base. researchgate.net The reaction couples an aryl halide (like 3-bromo-5-chlorobenzonitrile) with a terminal alkyne. The higher reactivity of aryl bromides or iodides compared to chlorides allows for selective coupling.

Copper-Free Sonogashira Coupling: To avoid the use of potentially toxic copper co-catalysts, copper-free versions of the Sonogashira reaction have been developed. These protocols often use palladium catalysts with specialized ligands that facilitate the catalytic cycle without copper.

Other Cross-Coupling Reactions: While Sonogashira is most direct, other catalytic methods could be part of a longer synthetic route. For example, a Suzuki or Stille coupling could be used to build a more complex precursor before the final functional groups are installed.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact. The twelve principles of green chemistry provide a framework for this approach, encouraging practices like waste prevention, maximizing atom economy, and using safer solvents and catalysts. sigmaaldrich.comgctlc.org

Organic solvents account for a significant portion of the waste generated in chemical synthesis and are often toxic and volatile. ijsr.net A key goal of green chemistry is to replace hazardous solvents with safer alternatives or to eliminate their use entirely. nih.gov

Benign Solvents: For reactions like Sonogashira coupling, which traditionally use solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), greener alternatives are being explored. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. ijsr.net Other alternatives include ionic liquids and supercritical fluids like CO₂, which can be easily removed and recycled. ijsr.netresearchgate.netresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent is an even better approach. nih.gov Mechanochemistry, where reactions are induced by grinding solid reactants together in a ball mill, is a powerful solvent-free technique. mdpi.com This method can lead to shorter reaction times, higher yields, and eliminates the need for solvent purchase, purification, and disposal.

Metrics are essential for quantifying the "greenness" of a chemical process. Atom economy and E-Factor are two of the most widely used metrics. chembam.com

Atom Economy (AE): This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. tamu.edujocpr.com The formula is: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% Addition reactions, such as the Diels-Alder reaction, are ideal as they can have 100% atom economy. jocpr.com Substitution and elimination reactions are inherently less atom-economical as they generate byproducts. buecher.de When designing a synthesis for this compound, choosing reactions with high atom economy is crucial for minimizing waste.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a more holistic metric that measures the total mass of waste generated per kilogram of product. chembam.comtamu.edu E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) This metric accounts for reaction byproducts, solvent losses, and waste from workup and purification procedures. The chemical industry has vastly different E-Factors depending on the sector, with pharmaceuticals traditionally having the highest values due to complex, multi-step syntheses. chembam.com A primary goal in a green synthesis of this compound would be to design a route with a minimal E-Factor.

Waste Minimization Strategies

The synthesis of this compound, commonly achieved through a Sonogashira coupling reaction, presents several opportunities for waste reduction. Traditional approaches often generate significant waste streams, including spent catalysts, organic solvents, and byproducts from side reactions. Modern synthetic chemistry seeks to address these challenges through a variety of innovative strategies.

A representative synthesis of this compound involves the Sonogashira coupling of an aryl halide, such as 3,5-dichlorobenzonitrile or 3-chloro-5-iodobenzonitrile, with a protected alkyne like (trimethylsilyl)acetylene, followed by a deprotection step. The core of waste minimization in this process revolves around three key areas: catalyst systems, solvent selection, and reaction conditions.

The palladium and copper catalysts integral to the Sonogashira reaction are not only costly but also pose environmental concerns if discharged. Consequently, the development of recyclable catalytic systems is a cornerstone of waste minimization.

Heterogeneous Catalysts: A significant advancement is the use of heterogeneous catalysts, where the palladium catalyst is immobilized on a solid support. This allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in multiple reaction cycles. Materials such as silica, alumina, titania, and polymers have been successfully employed as supports for palladium complexes. cam.ac.uk For instance, a poly(vinylpyrrolidone) (PVP) supported nanosized palladium catalyst has been shown to be effective for Sonogashira reactions and can be recovered and reused for up to eight cycles without a significant loss in activity. organic-chemistry.org

Homogeneous Catalyst Recycling: While heterogeneous catalysts offer ease of separation, homogeneous catalysts often exhibit higher activity and selectivity. Innovative approaches for recycling homogeneous catalysts have been developed. One such method involves the use of solvent systems, like ionic liquids or aqueous/organic biphasic systems, that allow for the selective extraction of the product while retaining the catalyst in one of the phases for subsequent reuse. nih.gov For example, a water-soluble palladium complex has been utilized in a water/isopropanol mixture, facilitating a sustainable Sonogashira reaction. rsc.org

The following table summarizes the recyclability of various palladium catalyst systems in cross-coupling reactions, illustrating the potential for significant waste reduction.

Catalyst SystemSupport/LigandNumber of CyclesFinal Yield/ConversionReference
Pd EnCat™ 30Polyurea-encapsulated Pd30~60% chemspider.com
Pd-dmpzcWater-soluble ligand>3~95% cam.ac.uk
NHC-Pd on AluminaN-Heterocyclic Carbene4>80% cam.ac.uk
Pd/PVPPoly(vinylpyrrolidone)8Maintained activity organic-chemistry.org
Pd-ionanofluidsIonic Liquid-- mdpi.com

Data presented is illustrative of catalyst performance in cross-coupling reactions similar to the synthesis of this compound.

Organic solvents often constitute the largest portion of non-product mass in a chemical process. The selection of greener solvents and the implementation of solvent recovery systems are crucial for waste minimization.

Green Solvents: Traditional solvents for Sonogashira reactions, such as dimethylformamide (DMF) and toluene, are often toxic and difficult to dispose of. Research has focused on identifying more benign alternatives. Water, ionic liquids, and bio-derived solvents like N-hydroxyethylpyrrolidone (HEP) have emerged as promising green solvents for Sonogashira couplings. nih.govdigitellinc.com Reactions in aqueous media not only reduce the reliance on volatile organic compounds but can also simplify product isolation. rsc.org

Solvent Recovery: The use of azeotropic mixtures, such as acetonitrile/water, can facilitate solvent recovery through distillation, allowing the solvent to be reused in subsequent batches and minimizing waste generation. rsc.org

The following table provides a comparison of different solvent systems used in Sonogashira coupling reactions, highlighting greener alternatives.

SolventTypeEnvironmental ConsiderationsReference
TolueneAromatic hydrocarbonVolatile, toxic mdpi.com
Tetrahydrofuran (THF)EtherVolatile, forms peroxides mdpi.com
Dimethylformamide (DMF)AmideToxic, high boiling point nih.gov
WaterProticBenign, non-toxic rsc.org
Ionic LiquidsSaltLow volatility, recyclable nih.gov
N-Hydroxyethylpyrrolidone (HEP)Bio-derivedBiodegradable, low toxicity digitellinc.com

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental principle of green chemistry.

Copper-Free Sonogashira Reactions: A common side reaction in Sonogashira coupling is the homocoupling of the alkyne, which is often promoted by the copper(I) co-catalyst. This not only reduces the yield of the desired product but also generates unwanted byproducts, complicating purification. The development of copper-free Sonogashira protocols is a significant step towards improving atom economy and reducing waste. nih.govwikipedia.org These reactions often employ specialized palladium catalysts or ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.

Process Intensification: The use of technologies like microwave irradiation can significantly shorten reaction times and improve energy efficiency. mdpi.com Continuous flow reactors offer another avenue for process intensification, allowing for better control over reaction parameters, improved safety, and potentially higher yields, all of which contribute to waste reduction. cam.ac.uk

By integrating these waste minimization strategies—catalyst and solvent recycling, the use of greener solvents, and the optimization of reaction conditions to improve atom economy—the synthesis of this compound can be made significantly more sustainable and economically viable. These advanced methodologies represent the future of chemical manufacturing, where environmental considerations are integral to the design of synthetic processes.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chloro 5 Ethynylbenzonitrile

Reactivity Profiles of the Ethynyl (B1212043) Moiety in 3-Chloro-5-ethynylbenzonitrile (B6251851)

The terminal alkyne is a highly versatile functional group, readily participating in a range of addition and coupling reactions. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the terminal sp-hybridized carbon atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper complexes, is a cornerstone of modern organic synthesis. nih.gov For a substrate like this compound, the ethynyl group would react with various aryl or vinyl halides to produce disubstituted alkynes. The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine or diethylamine which can also serve as the solvent. nih.gov

The success of the Sonogashira coupling heavily relies on the choice of the catalyst system. A typical system involves a palladium(0) source and a copper(I) co-catalyst. nih.govorganic-chemistry.org

Palladium Catalysts: Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. bldpharm.com The active catalyst is a Pd(0) species, which can be formed in situ from Pd(II) precursors through reduction by amines or phosphine ligands present in the reaction mixture. nih.gov

Ligands: The ligands coordinated to the palladium center are crucial for catalyst stability and reactivity.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for more challenging couplings, particularly with less reactive aryl chlorides, bulky and electron-rich phosphine ligands can be more effective. bldpharm.com Bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also been employed. bldpharm.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective alternatives to phosphine ligands. They form stable and highly active palladium complexes that can facilitate difficult couplings, including those involving aryl chlorides. bldpharm.com

Copper Co-catalysts: Copper(I) salts, most commonly copper(I) iodide (CuI), are used as co-catalysts. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle, increasing the reaction rate. nih.gov In some variations, known as copper-free Sonogashira reactions, a copper co-catalyst is not required, which can be advantageous for preventing the undesirable side reaction of alkyne homocoupling (Glaser coupling). bldpharm.com

Catalyst ComponentExamplesRole in Reaction
Palladium SourcePd(PPh₃)₄, Pd(PPh₃)₂Cl₂Primary catalyst for C-C bond formation
LigandPPh₃, dppf, NHCsStabilizes and activates the palladium catalyst
Copper Co-catalystCuIActivates the alkyne via copper acetylide formation
BaseTriethylamine, DiethylamineNeutralizes HX byproduct, can act as solvent

The Sonogashira coupling is compatible with a wide range of electrophiles. The general reactivity order for aryl halides is I > Br > OTf > Cl. nih.gov While aryl iodides and bromides are common substrates, the coupling of aryl chlorides can be more challenging due to the strength of the C-Cl bond. However, the use of specialized catalyst systems with bulky, electron-rich ligands has significantly expanded the scope to include aryl chlorides. nih.gov This is particularly relevant for reactions where this compound is coupled to an aryl chloride electrophile. The reaction tolerates a variety of functional groups on the electrophile, although strongly acidic or basic groups may require protection.

Copper-Catalyzed Alkyne Functionalizations (e.g., Click Chemistry, Cycloadditions)

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". beilstein-journals.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org

The CuAAC reaction is known for its reliability, wide scope, and tolerance of numerous functional groups. organic-chemistry.orgorganic-chemistry.org It typically proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, at or near room temperature. beilstein-journals.org The reaction involves the coupling of a terminal alkyne, such as this compound, with an organic azide in the presence of a copper(I) catalyst. nih.gov The copper(I) catalyst can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. wikipedia.org The resulting triazole ring is a stable aromatic heterocycle found in many biologically active compounds and functional materials. nih.gov

Beyond the CuAAC, other cycloaddition reactions involving the ethynyl group are possible. For example, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur at elevated temperatures, but it often leads to a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org

ReactionReactantsCatalystProductKey Features
CuAAC (Click Chemistry)This compound + Organic Azide (R-N₃)Cu(I) source (e.g., CuI or CuSO₄/NaAsc)1-(R)-4-(3-chloro-5-cyanophenyl)-1,2,3-triazoleHigh yield, high regioselectivity (1,4-isomer), mild conditions

Hydrofunctionalization and Cyclization Reactions of the Ethynyl Group

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of the alkyne. These reactions are atom-economical and can be used to introduce a variety of functional groups.

Hydroarylation: The addition of an arene C-H bond across the alkyne can be catalyzed by various transition metals, including gold and palladium. nih.gov This would attach an aryl group to the alkyne, forming a stilbene-like structure.

Hydroboration: The addition of a borane (B-H bond) across the triple bond, typically using reagents like borane (BH₃) or 9-BBN, produces alkenylboron compounds. organic-chemistry.org The subsequent oxidation of the organoborane intermediate with hydrogen peroxide provides access to aldehydes or ketones, depending on the regioselectivity of the hydroboration step. organic-chemistry.org

Cyclization Reactions: If this compound is modified to contain a suitably positioned nucleophile, intramolecular cyclization onto the alkyne can occur. For instance, substrates containing a tethered nitrile group can undergo base-promoted tautomerization of the alkyne to an allene, followed by an intramolecular cyclization to form fused pyridine ring systems. nih.gov

Transformations of the Nitrile Functionality in this compound

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important functionalities, primarily through nucleophilic addition to the electrophilic carbon atom. beilstein-journals.orgias.ac.in

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. beilstein-journals.org Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen, followed by attack of water to form an intermediate amide, which is then further hydrolyzed to the carboxylic acid (3-chloro-5-ethynylbenzoic acid) and ammonium salt. beilstein-journals.org

Reduction: Nitriles can be reduced to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert this compound to (3-chloro-5-ethynylphenyl)methanamine. The reaction involves two successive hydride additions to the nitrile carbon. beilstein-journals.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group. masterorganicchemistry.comyoutube.com This reaction forms an imine anion intermediate. Subsequent aqueous workup hydrolyzes the imine to a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(3-chloro-5-ethynylphenyl)ethan-1-one.

TransformationReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid (-COOH)
Reduction1. LiAlH₄; 2. H₂OPrimary Amine (-CH₂NH₂)
Grignard Reaction1. R-MgBr; 2. H₃O⁺Ketone (-C(O)R)

Nucleophilic Addition Reactions to the Nitrile Group

The triple bond of the nitrile group in this compound can undergo nucleophilic addition. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add directly to the nitrile carbon. ucalgary.camasterorganicchemistry.com This reaction initially forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent would be expected to yield a ketone derivative after hydrolysis.

Weaker nucleophiles, such as water or alcohols, generally require activation of the nitrile group by an acid catalyst. ucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of the nucleophile. lumenlearning.com The presence of electron-withdrawing groups, like the chloro and ethynyl substituents on the benzonitrile (B105546) ring, can further enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nottingham.ac.uk

Reduction Methodologies for Nitrile-Containing Substrates

The nitrile group of this compound can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding benzylamine after an aqueous workup. libretexts.org

Alternatively, catalytic hydrogenation can be employed. This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org The reaction conditions, including temperature and pressure, can be varied depending on the specific catalyst used. libretexts.org For a molecule like this compound, careful selection of the catalyst and conditions would be necessary to achieve selective reduction of the nitrile group without affecting the ethynyl or chloro functionalities. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction of the nitrile to an aldehyde after hydrolysis. libretexts.org

Reducing Agent Product General Conditions
Lithium Aluminum Hydride (LiAlH₄)Primary AmineDiethyl ether or THF, followed by aqueous workup
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Primary AmineElevated temperature and pressure
Diisobutylaluminum Hydride (DIBAL-H)AldehydeToluene or hexane at low temperature, followed by acidic workup

Derivatives through Hydrolysis and Related Transformations

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comoup.com This transformation is a fundamental reaction in organic synthesis. The hydrolysis proceeds in two stages: first, the nitrile is converted to a primary amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comarkat-usa.org

Under acidic conditions, the nitrile is protonated, which activates it towards nucleophilic attack by water. lumenlearning.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com For substituted benzonitriles, the rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. oup.comyu.edu.joznaturforsch.comznaturforsch.com The electron-withdrawing chloro and ethynyl groups in this compound would be expected to facilitate the hydrolysis process. It is possible, under carefully controlled and milder conditions, to stop the hydrolysis at the amide stage. arkat-usa.org

Reactivity of the Chloro Group in this compound

The chloro group on the aromatic ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. researchgate.net For substrates like this compound, the chloro substituent serves as a handle for introducing a wide variety of new functionalities.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. arkat-usa.org The reaction is catalyzed by a palladium complex and requires a base. arkat-usa.org The Suzuki-Miyaura coupling is widely used for the formation of biaryl compounds. semanticscholar.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org This reaction is a valuable method for the synthesis of substituted alkenes. acs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. ucalgary.caacs.org It is a powerful method for the synthesis of arylamines. wiley.com

Reaction Coupling Partner Product Type Typical Catalyst System
Suzuki-MiyauraOrganoboron (e.g., Ar-B(OH)₂)BiarylPd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃)
HeckAlkene (e.g., R-CH=CH₂)Substituted AlkenePd(0) or Pd(II) complex, Base (e.g., Et₃N, K₂CO₃)
Buchwald-HartwigAmine (e.g., R₂NH)ArylaminePd(0) complex, Bulky phosphine ligand, Strong base (e.g., NaOtBu)
Regioselectivity and Chemoselectivity in Cross-Coupling

For a molecule with multiple reactive sites like this compound, achieving selectivity in cross-coupling reactions is crucial.

Regioselectivity refers to the preferential reaction at one position over another. In polychlorinated aromatic compounds, the site of reaction can often be controlled by the choice of catalyst and reaction conditions. acs.orgnih.gov For example, in Suzuki-Miyaura couplings of polychlorinated pyridines and benzenes, monoalkylation can be achieved with high selectivity. nih.govsemanticscholar.org The electronic and steric environment of each chloro substituent plays a significant role in determining the regioselectivity.

Chemoselectivity is the preferential reaction of one functional group over another. In the case of this compound, the primary competition in cross-coupling reactions would be between the chloro group and the ethynyl group (in Sonogashira coupling). The choice of catalyst, ligands, and reaction conditions can be tailored to favor reaction at the C-Cl bond while leaving the C≡C-H bond intact, or vice versa. For instance, in palladium-catalyzed reactions, the oxidative addition to the C-Cl bond is a key step. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. semanticscholar.org

Ligand Effects on Reaction Efficiency

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions, especially when using less reactive substrates like aryl chlorides. wiley.comrug.nl The ligand stabilizes the palladium catalyst and influences its reactivity. For the coupling of aryl chlorides, bulky and electron-rich phosphine ligands are often employed. sigmaaldrich.comyoutube.com These ligands promote the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle. rug.nl

In the context of the Buchwald-Hartwig amination, ligands such as XPhos and SPhos have been shown to be highly effective for the coupling of a wide range of amines with aryl chlorides. sigmaaldrich.comtcichemicals.com The steric bulk of these ligands is thought to promote the formation of the active monoligated palladium species. sigmaaldrich.com Similarly, in Suzuki-Miyaura and Heck reactions involving aryl chlorides, the use of appropriate ligands is essential to achieve high yields and good reaction rates. The development of new and more efficient ligands continues to be an active area of research, expanding the scope and utility of these powerful cross-coupling reactions. rug.nl

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) represents a key pathway for the functionalization of this compound. This reaction mechanism involves the displacement of the chlorine atom by a nucleophile. The aromatic ring of this compound is rendered susceptible to nucleophilic attack due to the presence of strong electron-withdrawing groups: the nitrile (-CN) and, to a lesser extent, the ethynyl (-C≡CH) group. These groups, positioned meta and para to the chlorine leaving group, effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, thereby facilitating the reaction. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group is particularly effective at stabilizing this intermediate, especially when the negative charge is delocalized onto the carbon atom to which it is attached.

Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the substituted product.

This strategy is widely employed for introducing a variety of functional groups onto the benzene (B151609) ring. The reactivity of the substrate and the choice of nucleophile are critical for a successful transformation. While specific studies on this compound are not prevalent in readily available literature, the principles of SNAr allow for predictable reactivity with a range of nucleophiles under appropriate conditions. For instance, reactions with amines, alkoxides, and thiols are common SNAr transformations for activated aryl chlorides. nih.govarkat-usa.org

Nucleophile TypeExample NucleophilePotential Product ClassTypical Conditions
Oxygen NucleophilesSodium Methoxide (NaOMe)Aryl EthersHeat, Polar aprotic solvent (e.g., DMF, DMSO)
Nitrogen NucleophilesAniline, PiperidineAryl AminesHeat, Base (e.g., K2CO3), Solvent (e.g., DMF) nih.gov
Sulfur NucleophilesSodium Thiophenoxide (NaSPh)Aryl SulfidesRoom Temp or Heat, Polar aprotic solvent

Multi-functional Group Selectivity in Reactions Involving this compound

The structure of this compound presents a significant opportunity for complex molecular design due to its three distinct and reactive functional groups: the chloro, ethynyl, and nitrile moieties. Each site offers a unique handle for chemical transformation, but their coexistence on the same aromatic ring necessitates careful control over reaction conditions to achieve selectivity. This multi-functional nature allows the molecule to serve as a versatile building block, provided that the reactivity of each group can be addressed independently.

The primary reactive sites are:

The Chloro Group: Susceptible to displacement via nucleophilic aromatic substitution (SNAr) as detailed previously, or participation in cross-coupling reactions under specific catalytic conditions.

The Ethynyl Group: A terminal alkyne that can undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Sonogashira), copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), and deprotonation followed by reaction with electrophiles. wikipedia.orgscience.gov

The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions, such as the formation of tetrazoles with azide reagents. researchgate.net

The challenge and utility of this compound lie in achieving chemoselectivity—the selective reaction of one functional group in the presence of the others. This allows for the development of sequential and orthogonal strategies for the synthesis of highly complex and specifically substituted aromatic compounds.

Chemoselective Transformations Addressing Multiple Reactive Sites

Chemoselectivity is paramount when working with a molecule possessing multiple reactive centers like this compound. By choosing appropriate reagents and conditions, one functional group can be modified while leaving the others intact.

A prime example of a chemoselective transformation is the Sonogashira coupling of the terminal ethynyl group. organic-chemistry.orglibretexts.org This palladium- and copper-co-catalyzed reaction couples the alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically carried out under mild basic conditions (e.g., using an amine base like triethylamine or diisopropylamine) at or slightly above room temperature. ntu.edu.tw These conditions are generally not harsh enough to promote SNAr at the chloro position or to affect the nitrile group, making the Sonogashira coupling highly selective for the alkyne.

Another highly selective reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction would selectively transform the ethynyl group into a 1,2,3-triazole ring in the presence of an organic azide, without disturbing the chloro or nitrile functionalities under the mild, often aqueous, reaction conditions. nih.gov

Conversely, SNAr reactions at the chloro position typically require more forcing conditions, such as higher temperatures and stronger bases or nucleophiles, which would not typically be employed for alkyne couplings. pressbooks.pub This difference in required reaction conditions is the basis for achieving selectivity between these two sites. The nitrile group is generally the most robust of the three, often requiring harsh acidic or basic conditions for hydrolysis or strong reducing agents for transformation, making it a spectator in many of the reactions targeting the other two sites. researchgate.net

Table of Exemplary Chemoselective Reactions:

Target Site Reaction Type Typical Reagents Unaffected Sites
Ethynyl Sonogashira Coupling Aryl-Iodide, Pd(PPh3)4, CuI, Et3N Chloro, Nitrile wikipedia.org
Ethynyl Azide-Alkyne Cycloaddition Benzyl Azide, CuSO4, Sodium Ascorbate Chloro, Nitrile
Chloro SNAr Morpholine, K2CO3, DMSO, 120 °C Ethynyl, Nitrile arkat-usa.org

Sequential and Orthogonal Functionalization Strategies

The distinct reactivity of the functional groups in this compound allows for the implementation of sequential and orthogonal synthetic strategies to build complex molecules in a controlled, stepwise manner. nih.govresearchgate.net An orthogonal strategy is one where sequential reactions can be carried out in any order because the conditions for each reaction affect only one functional group, leaving the others untouched. researchgate.netnih.gov

A logical sequential approach would involve first modifying the most reactive or sensitive group under the mildest conditions, followed by transformations requiring more forcing conditions.

Hypothetical Sequential Synthesis:

Step 1: Sonogashira Coupling. The first step could be a Sonogashira coupling of this compound with an appropriate partner, such as 4-iodoanisole. This reaction selectively functionalizes the ethynyl group under mild conditions, yielding an intermediate diarylalkyne.

Step 2: Nucleophilic Aromatic Substitution. The product from Step 1, now containing a new substituent, can then undergo an SNAr reaction. For example, heating with a secondary amine like pyrrolidine in a polar aprotic solvent would displace the chlorine atom to introduce the amino group, without affecting the newly formed internal alkyne or the nitrile.

This two-step sequence demonstrates a powerful method for creating a tri-substituted benzene ring with a precise arrangement of diverse functional groups that would be difficult to achieve through other means. The orthogonality of the Sonogashira and SNAr reactions is key to the success of this strategy. chemrxiv.orgnih.gov

Table Illustrating a Sequential Functionalization Pathway:

Step Reaction Type Starting Material Reagents Product
1 Sonogashira Coupling This compound 4-Iodoanisole, Pd(PPh3)2Cl2, CuI, Et3N, THF 3-Chloro-5-((4-methoxyphenyl)ethynyl)benzonitrile

This strategic approach transforms a relatively simple starting material into a complex molecular architecture, highlighting the value of this compound as a versatile scaffold in organic synthesis.

Derivatization and Analog Development from 3 Chloro 5 Ethynylbenzonitrile

Construction of Heterocyclic Systems Utilizing 3-Chloro-5-ethynylbenzonitrile (B6251851) as a Building Block

The ethynyl (B1212043) and nitrile moieties of this compound are particularly amenable to participating in cyclization reactions to form a variety of heterocyclic systems. These heterocycles are core structures in many biologically active compounds.

Pyrazoles and Pyrazolines: The terminal alkyne of this compound is a key functional group for the construction of pyrazole and pyrazoline rings. A common and effective method involves the [3+2] cycloaddition reaction with diazo compounds or the condensation reaction with hydrazine and its derivatives. For instance, the reaction of an α,β-unsaturated ketone precursor, which can be derived from the ethynyl group, with hydrazine hydrate is a well-established route to pyrazolines researchgate.netorganic-chemistry.org.

A plausible synthetic route to a pyrazole derivative from this compound would involve a one-pot, three-component reaction. This could proceed through the condensation of this compound with an aldehyde and hydrazine monohydrochloride, which would form a pyrazoline intermediate that can be subsequently oxidized to the corresponding pyrazole researchgate.net. The reaction conditions for such transformations are typically mild, often carried out in a suitable solvent like ethanol or acetic acid researchgate.net.

Reactant 1Reactant 2ProductReaction TypeReference
This compoundHydrazine hydrate3-Chloro-5-(1H-pyrazol-3-yl)benzonitrileCyclocondensation researchgate.net
This compoundSubstituted HydrazineSubstituted Pyrazole DerivativeCyclocondensation nbinno.com

Pyridine Derivatives: The synthesis of pyridine derivatives from this compound can be envisioned through several strategies. One approach involves the Sonogashira coupling of the terminal alkyne with a suitable partner, followed by a cyclization reaction rsc.org. For example, a palladium-catalyzed coupling with an appropriate diene or enone could be followed by an intramolecular cyclization to form the pyridine ring.

Another potential route is a multicomponent reaction. While direct examples with this compound are not prevalent in the literature, analogous syntheses of substituted pyridines often involve the reaction of an α,β-unsaturated ketone (derivable from the ethynyl group) with a nitrogen source like ammonium acetate and another carbonyl compound acs.orgnih.gov. A patent describes the synthesis of a related compound, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, through a condensation reaction followed by reduction, highlighting the utility of chloro-substituted phenyl derivatives in pyridine synthesis organic-chemistry.orghes-so.ch.

Reactant 1Reactant 2Catalyst/ReagentProductReference
This compoundDiene/EnonePalladium CatalystSubstituted Pyridine rsc.org
α,β-Unsaturated ketone derivativeAmmonium acetate-Substituted Pyridine acs.orgnih.gov

The versatile reactivity of the ethynyl and nitrile groups of this compound allows for its use as a precursor to a wide array of heterocycles containing nitrogen, oxygen, or sulfur.

Nitrogen-Containing Heterocycles: Beyond pyrazoles and pyridines, the alkyne functionality can be utilized in cycloaddition reactions with various nitrogen-containing species. For example, reaction with azides can lead to the formation of triazoles. The nitrile group can also participate in cyclization reactions, for instance, with aminothiophenols to form benzothiazoles.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles can be achieved through various methods. For instance, the hydration of the alkyne to a ketone, followed by condensation with a binucleophile like a diol, can lead to the formation of cyclic ketals. Another approach could involve a Sonogashira coupling followed by an intramolecular cyclization, as has been demonstrated in the synthesis of benzofuran derivatives nih.gov.

Sulfur-Containing Heterocycles: The introduction of sulfur into a heterocyclic ring can be accomplished through several routes. The reaction of the terminal alkyne with sulfur-based nucleophiles, such as hydrogen sulfide or thiourea, can lead to the formation of thiophenes or thiazoles, respectively.

Scaffold Diversity Generation via Parallel Synthesis Approaches

Parallel synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds, which is highly valuable in drug discovery and materials science. This compound is an excellent candidate for inclusion in parallel synthesis workflows due to its multiple, orthogonally reactive functional groups.

By utilizing solid-phase or solution-phase parallel synthesis techniques, a diverse library of compounds can be generated from this single precursor nih.govillinois.edunih.gov. For example, the ethynyl group can be subjected to a variety of coupling reactions (e.g., Sonogashira, click chemistry) in a parallel format, with each reaction vessel containing a different coupling partner. Subsequently, the chloro group on the aromatic ring can be targeted in a second diversification step, for instance, through Suzuki or Buchwald-Hartwig amination reactions. This two-dimensional diversification strategy allows for the exponential generation of a large library of unique molecular scaffolds from a single starting material. The use of acetylenic linkers in solid-phase synthesis is a known strategy for creating molecular diversity acs.org.

Diversification StepReaction TypeReagent ClassResulting Scaffold
1Sonogashira CouplingVarious Terminal AlkynesBiarylacetylene Derivatives
2Suzuki CouplingVarious Boronic AcidsTerphenyl Derivatives
1Click Chemistry (CuAAC)Various AzidesTriazole Derivatives
2Buchwald-Hartwig AminationVarious AminesAminated Biaryl Derivatives

Development of Complex Molecular Architectures through Iterative Coupling Strategies

The presence of two distinct and reactive coupling sites—the terminal alkyne and the chloro-substituent—on this compound makes it an ideal building block for the construction of complex molecular architectures through iterative coupling strategies nih.govresearchgate.net. Iterative cross-coupling is a powerful synthetic methodology that allows for the controlled, stepwise assembly of complex molecules from simpler, bifunctional building blocks illinois.edu.

In such a strategy, one functional group of this compound can be selectively reacted while the other remains protected or unreactive under the chosen conditions. For example, the ethynyl group can undergo a Sonogashira coupling with an aryl halide that also contains a protected reactive site (e.g., a MIDA boronate) nih.gov. After the initial coupling, the protecting group on the newly introduced fragment can be removed, revealing a new reactive site for the next iteration of the coupling reaction. This process can be repeated to build up complex, oligomeric structures in a controlled and predictable manner. The versatility of haloalkynes in a variety of cross-coupling reactions further underscores their utility in such synthetic designs acs.orgnih.gov.

A hypothetical iterative coupling sequence could be as follows:

Step 1: Sonogashira coupling of this compound with a bifunctional building block, such as 4-iodophenylboronic acid pinacol ester. This reaction would selectively occur at the ethynyl position.

Step 2: The resulting product, now containing a chloro group and a boronic ester, can undergo a Suzuki coupling with another molecule of this compound (after conversion of its ethynyl group to a suitable coupling partner) or a different bifunctional building block.

This iterative approach allows for the precise control over the final molecular architecture, enabling the synthesis of complex polycyclic aromatic systems, conjugated polymers, and other advanced materials.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 3 Chloro 5 Ethynylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Chloro-5-ethynylbenzonitrile (B6251851), a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous evidence for its constitution.

Application of 1H, 13C, and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the acetylenic proton. The aromatic region will display three distinct signals for the three non-equivalent protons on the benzene (B151609) ring. The acetylenic proton (H-C≡) typically appears as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum will reveal all nine unique carbon atoms in the molecule. This includes three signals for the substituted aromatic carbons (C-Cl, C-CN, C-C≡CH), three for the aromatic carbons bearing a hydrogen atom (C-H), two for the alkyne carbons (C≡C), and one for the nitrile carbon (-CN).

2D NMR: Advanced 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the aromatic protons that are adjacent to each other (typically three-bond couplings, ³JHH). This helps to confirm their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹JCH). docbrown.info It provides a direct link between the signals in the ¹H spectrum and the signals of the carbons they are attached to in the ¹³C spectrum. This would definitively assign the signals for the three aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). nih.gov HMBC is invaluable for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the aromatic protons to the nitrile carbon, the carbon bearing the chlorine atom, and the carbons of the ethynyl (B1212043) group. The acetylenic proton would also show correlations to the aromatic carbons it is coupled to, confirming the connectivity of the ethynyl group to the benzene ring. docbrown.info

Interpretation of Spin-Spin Coupling and Chemical Shifts for Connectivity Analysis

The chemical shifts (δ) of the NMR signals are highly dependent on the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the nitrile (-CN) and chloro (-Cl) groups, and the magnetic anisotropy of the ethynyl (-C≡CH) group, will influence the chemical shifts of the aromatic protons and carbons.

Chemical Shifts:

¹H NMR: The aromatic protons are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the attached functional groups. The acetylenic proton signal is anticipated to appear around δ 3.0-3.5 ppm.

¹³C NMR: The aromatic carbons will have shifts in the range of δ 110-140 ppm. The carbon attached to the chlorine will be shifted downfield. The nitrile carbon appears further downfield (around δ 118 ppm), while the alkyne carbons resonate in the δ 75-85 ppm range. The carbon attached to the aromatic ring will be more deshielded than the terminal alkyne carbon.

Spin-Spin Coupling: The splitting pattern of the signals, governed by spin-spin coupling, provides critical information about the connectivity of the atoms.

The aromatic protons will exhibit meta-coupling (⁴JHH), which is typically small (2-3 Hz). This small coupling constant is characteristic of protons separated by four bonds in an aromatic system.

Long-range couplings between the acetylenic proton and the aromatic protons may also be observed, further confirming the structure.

The combination of chemical shift data and coupling patterns from these NMR experiments allows for the complete and unambiguous assignment of the structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H~7.7t (triplet of triplets)⁴JHH ≈ 1.5 Hz
Ar-H~7.6t (triplet of triplets)⁴JHH ≈ 1.5 Hz
Ar-H~7.5t (triplet of triplets)⁴JHH ≈ 1.5 Hz
≡C-H~3.3s (singlet)-
Predicted ¹³C NMR Data (in CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-Cl~135
Ar-CH~134
Ar-CH~132
Ar-CH~131
C-C≡~124
C-CN~114
C≡N~117
Ar-C≡C~81
≡C-H~80

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₄ClN), the expected exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This precise mass measurement is a definitive method for confirming the molecular formula of the compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show a second peak at M+2 with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. rsc.org

Table 2: Calculated Exact Masses for the Molecular Ion of this compound

Molecular IonIsotopesCalculated Exact Mass (Da)
[M]⁺¹²C₉¹H₄³⁵Cl¹⁴N161.0032
[M+2]⁺¹²C₉¹H₄³⁷Cl¹⁴N162.9998

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure. For aromatic nitriles, common fragmentation pathways include the loss of small, stable neutral molecules.

Key expected fragmentation patterns for this compound include:

Loss of HCN (M-27): A common fragmentation for benzonitriles is the elimination of a molecule of hydrogen cyanide, leading to a significant peak at m/z 134 (for the ³⁵Cl isotope).

Loss of Chlorine radical (M-35/37): Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical, giving rise to a peak at m/z 126.

Loss of Acetylene (M-26): Fragmentation involving the ethynyl group could lead to the loss of acetylene (HC≡CH), resulting in a peak at m/z 135.

Loss of HCl (M-36): Elimination of a hydrogen chloride molecule is another possible pathway, which would produce a fragment ion at m/z 125.

Analysis of these characteristic fragments and their relative abundances provides strong corroborative evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying the functional groups present.

For this compound, the key functional groups each have characteristic vibrational frequencies:

Nitrile (C≡N) stretch: A strong, sharp absorption band is expected in the IR spectrum in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.

Alkyne (C≡C) stretch: The carbon-carbon triple bond stretch of a terminal alkyne typically appears as a weak to medium absorption in the 2100-2140 cm⁻¹ region.

Acetylenic (≡C-H) stretch: A sharp and intense band corresponding to the stretching of the C-H bond of the terminal alkyne is expected around 3300 cm⁻¹.

Aromatic C-H stretch: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹.

Aromatic C=C stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl stretch: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Acetylenic C-HStretch~3300Strong, Sharp
Aromatic C-HStretch3000-3100Medium
Nitrile C≡NStretch2220-2240Strong, Sharp
Alkyne C≡CStretch2100-2140Weak to Medium
Aromatic C=CRing Stretch1450-1600Medium to Strong
C-ClStretch600-800Strong

The combined data from IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, complementing the connectivity and molecular weight information obtained from NMR and MS, respectively.

Vibrational Band Assignment for Nitrile and Ethynyl Moieties

Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, provides a powerful non-destructive method for identifying functional groups within a molecule. For this compound, the nitrile (-C≡N) and terminal ethynyl (-C≡CH) groups have characteristic vibrational frequencies that are sensitive to their electronic environment.

The stretching vibration of the nitrile group (νC≡N) in aromatic compounds like benzonitrile (B105546) derivatives typically appears in a distinct region of the infrared spectrum. frontiersin.org For benzonitrile itself, the C≡N stretching fundamental is observed around 2230 cm⁻¹. The exact position can be influenced by substituents on the aromatic ring through inductive and resonance effects.

The terminal alkyne C≡C stretching band is also found in a relatively uncongested spectral window, generally between 2000 and 2250 cm⁻¹. nih.govaip.org Its intensity in Raman spectra can be particularly strong, especially when conjugated with a π-system, making it an excellent probe. acs.org The frequency of the alkyne C≡C stretch is sensitive to its local environment and can be influenced by solvent interactions and neighboring functional groups. nih.govacs.org The C-H stretching vibration of the terminal alkyne (ν≡C-H) is also characteristic, typically appearing as a sharp band around 3300 cm⁻¹.

For this compound, the electron-withdrawing nature of the chloro and nitrile substituents on the benzene ring would be expected to influence the precise frequencies of these bands. The assignments are based on extensive studies of related aromatic nitriles and terminal alkynes. researchgate.netmdpi.com

Table 1: Expected Vibrational Band Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Ethynyl ≡C-H stretch ~3300 Typically a sharp, strong band in IR.
Nitrile C≡N stretch ~2230 Position influenced by aromatic ring substituents.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is a cornerstone of separation science, essential for determining the purity of chemical compounds and for isolating specific components from a mixture. For this compound, various chromatographic techniques are employed to ensure high purity, which is critical for its subsequent use in synthesis or other applications.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. It is widely used for both the quantitative determination of purity and the qualitative identification of impurities in aromatic nitriles. nih.govnih.gov

A typical HPLC setup for analyzing a compound like this compound would involve a reverse-phase method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile in water), is often employed to achieve optimal separation of compounds with varying polarities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores.

The method's high precision and sensitivity allow for the detection and quantification of impurities at very low levels. nih.govnih.gov

Table 2: Illustrative HPLC Method Parameters for Analysis of Aromatic Nitriles

Parameter Condition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water ekb.eg
Flow Rate 1.0 mL/min nih.gov
Detection UV at a specific wavelength (e.g., 254 nm)
Column Temperature 40 °C nih.gov

| Injection Volume | 10 µL nih.gov |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Species

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. agriculture.institute It is particularly well-suited for assessing the purity of volatile and semi-volatile compounds like this compound and for detecting any volatile impurities from its synthesis, such as residual solvents or starting materials. d-nb.infonih.gov

In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. agriculture.institute Separation occurs based on the compound's boiling point and its interaction with the stationary phase. When coupled with a mass spectrometer (MS), the technique becomes GC-MS, a powerful tool for both separation and identification. nih.gov As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular "fingerprint," allowing for definitive identification. youtube.com This is especially valuable for identifying unknown impurities in halogenated aromatic compounds. researchgate.netresearchgate.netnih.gov

Table 3: General Gas Chromatography (GC) Parameters

Parameter Condition
Column Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Inert gas (e.g., Helium, Nitrogen) agriculture.institute
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature to elute compounds with a range of boiling points

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Purity Evaluation

While this compound is an achiral molecule, chiral chromatography is a critical analytical technique for the analysis of its potential chiral derivatives. In pharmaceutical and materials science, the three-dimensional structure of a molecule is often crucial to its function. If this compound were used as a precursor in a synthesis that introduces a stereocenter, the resulting product could exist as a pair of enantiomers.

Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment but can have vastly different biological activities. uff.br Chiral chromatography is the most widely used method to separate enantiomers and determine the enantiomeric purity (or enantiomeric excess) of a chiral compound. openochem.orgresearchgate.net

This separation is achieved by using a chiral stationary phase (CSP) in an HPLC or GC column. openochem.org The CSP creates a chiral environment where the two enantiomers interact differently, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation and quantification. wvu.edu Polysaccharide-based CSPs are commonly used for a wide range of chiral separations. nih.gov The ability to confirm the enantiomeric purity of chiral derivatives is essential for research and development, particularly in the pharmaceutical industry. nih.govnih.govmdpi.com

Computational and Theoretical Investigations of 3 Chloro 5 Ethynylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.net For 3-chloro-5-ethynylbenzonitrile (B6251851), a DFT study, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional arrangement. jocpr.comnanobioletters.com

The primary outputs of such a study would be the optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles. These theoretical parameters provide a foundational understanding of the molecule's structure. For instance, calculations would define the C-Cl, C≡C, C≡N, and aromatic C-C bond lengths, as well as the angles defining the relationship between the substituents on the benzene (B151609) ring.

These calculations for similar substituted benzonitriles have shown excellent agreement with experimental data where available. jocpr.com The results of a DFT geometry optimization for this compound would typically be presented in a table similar to the conceptual one below.

Table 1: Conceptual Optimized Geometrical Parameters for this compound (Note: The following values are illustrative and not based on actual calculation data.)

ParameterBond/AngleCalculated Value (Illustrative)
Bond Length (Å)C-Cl1.745
C≡N1.158
C≡C1.209
C-C (aromatic)1.395 - 1.405
Bond Angle (°)C-C-Cl119.8
C-C-C≡N120.5
C-C-C≡CH120.3

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

For this compound, an MEP analysis would reveal regions of negative and positive potential.

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this molecule, negative potential would be expected around the nitrogen atom of the nitrile group and the triple bond of the ethynyl (B1212043) group due to the presence of pi-electrons and lone pairs. The chlorine atom would also exhibit negative potential due to its high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. The hydrogen atom of the ethynyl group and the hydrogen atoms on the aromatic ring would likely show positive electrostatic potential.

This visualization helps in understanding non-covalent interactions and the sites where the molecule is most likely to interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain through experimental means alone.

Transition State Identification and Energy Barrier Calculations

To understand a chemical reaction involving this compound, computational methods can be used to identify the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the reaction's feasibility and kinetics.

Using methods like DFT, a proposed reaction pathway can be modeled. The geometry of the transition state is optimized, and a frequency calculation is performed to confirm its identity (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier implies a faster reaction rate. For example, in a potential cycloaddition reaction involving the ethynyl group, these calculations would determine the energy required to reach the cyclic transition state.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).

For a reaction involving this compound, calculations would be performed both in the gas phase and in various solvents. The models would simulate how the solvent stabilizes or destabilizes the reactants, transition states, and products. Polar solvents, for instance, might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. Comparing the energy profiles in different solvents provides a more realistic prediction of the reaction's behavior under experimental conditions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. In this compound, the HOMO is likely to be distributed over the electron-rich ethynyl and cyano groups, as well as the aromatic ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region where the molecule is most likely to accept electrons, acting as an electrophile. The LUMO would likely be located over the aromatic ring and the nitrile group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The calculated energies provide a quantitative measure of the molecule's electron-donating and electron-accepting capabilities.

Table 2: Conceptual Frontier Molecular Orbital Properties (Note: The following values are illustrative and not based on actual calculation data.)

OrbitalEnergy (eV)Chemical Implication
HOMO-7.5Nucleophilicity / Electron-donating ability
LUMO-1.2Electrophilicity / Electron-accepting ability
HOMO-LUMO Gap6.3Chemical Reactivity / Kinetic Stability

Table of Compounds Mentioned

Compound Name
This compound
3-chloro-4-fluoro benzonitrile (B105546)

Molecular Dynamics Simulations

MD simulations could be employed to understand how molecules of this compound interact with each other in a condensed phase, potentially revealing tendencies for aggregation or specific packing arrangements in a liquid or amorphous solid state. For instance, simulations on metal-organic frameworks, which involve organic linkers that can be functionally similar to substituted benzonitriles, have been used to study their liquid and glass states. kyoto-u.ac.jpustc.edu.cn These simulations can provide details on the structural disorder and the enthalpy of fusion. kyoto-u.ac.jp

Furthermore, MD simulations are instrumental in studying the interaction of small molecules with biological macromolecules. In drug design, for example, simulations can predict how a molecule like a substituted benzonitrile might bind to a protein target. acs.org These simulations track the trajectory of the molecule within the protein's binding site, helping to elucidate the key intermolecular forces and conformational changes that govern the binding affinity and specificity. acs.orgnih.gov

A typical MD simulation protocol involves:

System Setup: Defining the initial positions of all atoms in a simulation box, which may include the molecule of interest, solvent molecules, and any other relevant components.

Force Field Selection: Choosing a force field (a set of parameters and equations) that describes the potential energy of the system as a function of its atomic coordinates.

Simulation Run: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a defined period.

Analysis: Analyzing the resulting trajectories to extract information about the system's structural and dynamic properties.

Should such studies be undertaken for this compound, they would provide valuable data on its physical behavior and interaction profiles.

Prediction of Spectroscopic Parameters via Theoretical Approaches

The spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, can be predicted with a high degree of accuracy using quantum chemical calculations, most notably Density Functional Theory (DFT). multidisciplinaryjournals.com Although specific theoretical spectroscopic studies for this compound were not found, the methodology is well-established for analogous compounds. ijrte.orgmdpi.commdpi.com

DFT calculations can determine the optimized molecular geometry and vibrational frequencies of a molecule. ijrte.org These calculated frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in IR and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular vibrations can be made. ijrte.orgnanobioletters.com Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental data, accounting for factors like anharmonicity. ijrte.org

For example, a DFT study on 3-chloro-5-methoxyphenol, a structurally related molecule, successfully assigned the observed IR and Raman peaks to specific vibrational modes, such as O-H stretching and bending vibrations. ijrte.org Similar calculations for this compound would allow for the prediction and detailed interpretation of its vibrational spectrum.

The following table illustrates the kind of data that would be generated from a DFT calculation for the prediction of vibrational frequencies. Please note that this is a hypothetical representation for this compound, as specific literature is not available.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
C≡N Stretch~2230HighMedium
C≡C Stretch~2110MediumHigh
Aromatic C-H Stretch~3050-3100MediumHigh
Aromatic Ring Stretch~1570-1600HighMedium
C-Cl Stretch~700-800HighLow

In addition to vibrational spectra, theoretical methods can also predict other spectroscopic parameters, such as NMR chemical shifts. nanobioletters.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding the electronic environment of the nuclei within the molecule.

Applications of 3 Chloro 5 Ethynylbenzonitrile in Materials Science and Specialized Chemical Synthesis

Utilization as a Monomer in Polymer Chemistry

The ethynyl (B1212043) and nitrile groups of 3-Chloro-5-ethynylbenzonitrile (B6251851) are key to its utility in polymer science. These functional groups can participate in various polymerization reactions, leading to macromolecules with tailored properties.

Polymers incorporating this compound can be synthesized through polymerization of the ethynyl group. The reactivity of the terminal alkyne allows for polymerization via mechanisms such as addition polymerization or cyclotrimerization, leading to highly cross-linked or linear conjugated polymers. The nitrile group, being relatively inert under these polymerization conditions, remains as a pendant functional group along the polymer backbone. This imparts specific chemical and physical properties to the resulting polymer, such as increased polarity and the potential for post-polymerization modification.

The general structure of a polymer derived from this compound can be represented as follows, where the repeating unit maintains the chloro and nitrile functionalities:

Repeating Unit StructurePolymer Backbone TypePendant Functional Groups
-[C(C₆H₃(Cl)(CN))]-nPolyacetylene-typeChloro, Nitrile

The unique combination of functional groups in polymers derived from this compound makes them attractive for a range of specialized applications. The presence of the polar nitrile group can enhance adhesion, making these polymers suitable for use in advanced coatings and composites. Furthermore, the conjugated backbone that can be formed through polymerization of the ethynyl group, coupled with the electron-withdrawing nature of the nitrile and chloro substituents, can lead to materials with interesting electronic properties. These properties are being explored for applications in chemical sensors, where the polymer's electronic response can be modulated by the presence of specific analytes. The high degree of cross-linking achievable in some polymerization pathways can also contribute to the thermal stability and mechanical robustness of the resulting materials, making them candidates for use in demanding industrial environments.

Role as a Precursor in the Synthesis of Optoelectronic Materials

The electronic characteristics of this compound make it a valuable precursor for the synthesis of molecules with applications in optoelectronics, particularly in the design of fluorescent and electroluminescent materials.

The ethynyl group of this compound is a key component for extending π-conjugated systems. Through coupling reactions, such as the Sonogashira coupling, the ethynyl moiety can be linked to other aromatic or heteroaromatic systems. This allows for the construction of larger, π-electron rich architectures. The chloro and nitrile substituents on the benzene (B151609) ring act as electron-withdrawing groups, which can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting conjugated molecules. This ability to tailor the electronic structure is crucial for the development of materials with specific optoelectronic properties.

By strategically incorporating this compound into larger molecular frameworks, chemists can design novel fluorescent and electroluminescent materials. The extended conjugation and the presence of electron-withdrawing groups can lead to molecules that absorb and emit light at specific wavelengths. The design principles often involve creating donor-acceptor structures within the molecule to facilitate intramolecular charge transfer, a process that is often associated with strong fluorescence. The versatility of the ethynyl group allows for the connection of this compound to a variety of donor moieties, enabling the systematic tuning of the emission color and efficiency of the resulting materials for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Precursor FragmentTarget Molecular PropertyPotential Application
This compoundTunable HOMO/LUMO levelsOrganic Light-Emitting Diodes (OLEDs)
This compoundIntramolecular Charge TransferFluorescent Probes

Application in Supramolecular Chemistry and Crystal Engineering

The defined geometry and the presence of multiple interaction sites in this compound make it a molecule of interest in the fields of supramolecular chemistry and crystal engineering. The nitrile group can act as a hydrogen bond acceptor, while the chloro substituent can participate in halogen bonding. The aromatic ring can engage in π-π stacking interactions, and the ethynyl group can also form specific non-covalent interactions. This combination of potential interactions allows for the controlled self-assembly of molecules in the solid state, leading to the formation of well-defined crystalline architectures. By understanding and controlling these intermolecular forces, it is possible to design and synthesize new crystalline materials with desired structures and properties, such as specific packing motifs or porosity. These designed solid-state structures can have potential applications in areas such as gas storage, separation, and catalysis.

Non-covalent Interactions and Self-Assembly of Aromatic Systems

No studies were identified that specifically detail the non-covalent interactions (such as halogen bonding from the chloro group, hydrogen bonding involving the ethynyl proton, or dipole-dipole interactions from the nitrile group) of this compound. Consequently, there is no available research on how these interactions might direct the self-assembly of this molecule into larger aromatic systems.

Co-crystallization Strategies

While co-crystallization is a known technique for modifying the physicochemical properties of molecular solids, and benzonitrile (B105546) derivatives have been explored in this context, there are no published reports on co-crystallization strategies specifically involving this compound. Research on which co-formers would be suitable and the resulting properties of any potential co-crystals has not been conducted.

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The ethynyl and nitrile functionalities suggest that this compound could potentially act as a linker molecule in the synthesis of MOFs and COFs. However, a review of the literature did not yield any examples of its use in this capacity.

Linker Design for Porous Materials

There is no information available on the design and synthesis of MOFs or COFs using this compound as a linker. Therefore, no data exists on the resulting framework topologies, porosities, or stabilities.

Tuning Pore Size and Surface Functionality

As there are no known MOFs or COFs that incorporate this compound, there is no research on how the chloro and nitrile groups might be used to tune the pore size or functionalize the internal surfaces of such materials for specific applications like gas storage or catalysis.

Emerging Research Directions and Future Perspectives on 3 Chloro 5 Ethynylbenzonitrile

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the ethynyl (B1212043) group on 3-Chloro-5-ethynylbenzonitrile (B6251851) is a cornerstone of its synthetic utility. While traditional palladium- and copper-catalyzed reactions like the Sonogashira coupling are well-established, future research is geared towards more sustainable, cost-effective, and efficient catalytic systems. wikipedia.orgorganic-chemistry.org A significant push is being made to explore catalysts based on earth-abundant first-row transition metals such as iron, cobalt, and nickel. nih.gov These metals offer a greener and more economical alternative to precious metals like palladium.

Recent breakthroughs in the functionalization of aryl alkynes have highlighted several promising catalytic approaches that could be applied to this compound:

Earth-Abundant Metal Catalysis : Cobalt and iron complexes have shown efficacy in reactions like dihydrosilylation of aryl alkynes, which transforms the ethynyl group into versatile vinyl- or alkyl-silanes. nih.gov

Photoredox Catalysis : The use of organic dyes or metal complexes as photoredox catalysts enables the functionalization of alkynes under mild, visible-light-mediated conditions. nih.gov This strategy can be used for diverse transformations, including hydroalkylation and hydrocarboxylation, by generating alkyne radical anions as key intermediates. acs.org

Dual-Metal Catalysis : Systems that combine two different metals, such as palladium and iridium, can unlock novel reactivity and stereoselectivity in alkyne functionalization, for instance, in the anti-arylation of internal alkynes using organoboron reagents. acs.org

The exploration of these novel systems aims to expand the toolbox for modifying this compound, enabling the synthesis of new derivatives with potentially enhanced biological or material properties.

Catalyst TypePotential ReactionAdvantages
Earth-Abundant Metals (Fe, Co, Ni) Dihydrosilylation, Cross-couplingLow cost, Sustainable, Reduced toxicity
Organic Photoredox Catalysts Difunctionalization, HydroalkylationMild reaction conditions, High functional group tolerance, Uses visible light
Dual-Metal Systems (e.g., Pd/Ir) Carboboration, Stereodivergent synthesisUnique reactivity, Access to novel stereoisomers

Integration into Flow Chemistry and Microreactor Technologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and control. researchgate.netnih.gov For reactions involving this compound, particularly those that are highly exothermic, use hazardous reagents, or involve unstable intermediates, flow chemistry and microreactor technologies offer substantial advantages.

The Sonogashira coupling, a key reaction for synthesizing and functionalizing aryl alkynes, has been successfully adapted to flow chemistry protocols. rsc.orgresearchgate.net Performing this reaction in a continuous flow setup can lead to:

Improved Safety : The small reactor volumes minimize the amount of hazardous material present at any given time. researchgate.net

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio of microreactors allows for precise temperature control, suppressing side reactions and improving product yields. researchgate.net

Process Intensification : Flow systems can be operated for extended periods, enabling the production of larger quantities of material from a small footprint. They also allow for the "telescoping" of reaction steps, where the output of one reactor is fed directly into the next, eliminating the need for intermediate purification and isolation. researchgate.net

Future research will likely focus on developing integrated, multi-step flow syntheses that start from simple precursors and yield highly functionalized derivatives of this compound without manual intervention. This approach is particularly attractive for creating libraries of related compounds for high-throughput screening in drug discovery. nih.gov

ParameterBatch ProcessingFlow Chemistry/Microreactors
Reaction Scale Milligram to KilogramMilligram to Multi-ton (Scale-up)
Heat Transfer Poor, potential for hotspotsExcellent, precise temperature control
Safety Risk of thermal runaway, handling of bulk hazardous materialsInherently safer due to small volumes
Process Control LimitedPrecise control over residence time, temperature, pressure
Telescoping Reactions Difficult, requires isolationFeasible, enables multi-step synthesis

Development of Sustainable and Economically Viable Production Methods

In line with the principles of green chemistry, a major future direction is the development of more sustainable and cost-effective methods for producing this compound and its precursors. uniroma1.itresearchgate.net This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas for improvement in the synthesis of benzonitrile (B105546) derivatives include:

Greener Solvents and Catalysts : Research into the synthesis of benzonitriles has demonstrated the use of ionic liquids as recyclable co-solvents and catalysts, eliminating the need for corrosive acids and metal salts. rsc.orgrsc.org

Alternative Energy Sources : Microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of related nitrile compounds, often under solvent-free conditions, thereby reducing energy consumption and waste. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring catalytic ammoxidation processes that can convert substituted toluenes directly into the corresponding benzonitriles with high selectivity, using catalysts like transition metal oxide clusters housed in zeolites. medcraveonline.com

Applying these green chemistry principles to the entire synthetic route of this compound will be crucial for its potential large-scale application, making it not only scientifically accessible but also commercially and environmentally viable. ejcmpr.comnih.gov

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced characterization techniques that allow for real-time, in-situ monitoring of reactions are poised to play a critical role in the future study of this compound. These Process Analytical Technologies (PAT) are particularly powerful when integrated into flow chemistry systems. thieme-connect.de

Emerging techniques applicable to the study of alkyne reactions include:

Hyperpolarization-Enhanced NMR : Techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically increase the sensitivity of NMR spectroscopy. This allows for the real-time monitoring of reaction kinetics and the detection of low-concentration intermediates in reactions involving the alkyne group, such as cycloadditions, even using benchtop NMR systems. researchgate.netnih.govacs.org

In-line Spectroscopy : Integrating probes for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy directly into a reactor allows for continuous monitoring of the concentration of reactants, intermediates, and products without the need for sampling.

Computational Modeling : Density Functional Theory (DFT) calculations can be used in conjunction with experimental data to elucidate reaction mechanisms, predict transition states, and understand the pre-equilibrium steps in catalytic cycles, such as the coordination of the alkyne to a metal center. mdpi.com

These advanced methods will provide unprecedented insight into the transformations of this compound, facilitating rapid reaction optimization and quality control.

Predictive Modeling for Reaction Outcomes and Compound Design

The convergence of data science and chemistry has led to the development of powerful machine learning (ML) and artificial intelligence (AI) tools for predicting chemical reactivity and guiding molecular design. nih.gov For a molecule like this compound, these computational approaches offer the potential to accelerate research and development significantly.

Future research in this area will likely involve:

Yield Prediction : Machine learning models, including graph neural networks, are being trained on large datasets of chemical reactions to predict the yield of specific transformations, such as cross-coupling reactions. researchgate.netresearchgate.net By inputting the structure of this compound, a coupling partner, catalyst, and solvent, these models could predict the likely outcome, saving significant experimental time and resources. bohrium.comunibe.ch

Reactivity Prediction : Quantum mechanics-based descriptors can be used to build ML models that predict a molecule's reactivity at different sites. nih.govmdpi.com This could help in designing selective functionalization strategies for one of the three distinct functional groups on the molecule.

De Novo Compound Design : Generative AI models can design novel molecules with specific desired properties. By defining a target profile (e.g., binding affinity to a specific protein), these models could suggest new derivatives of this compound that are most likely to be active, streamlining the drug discovery process.

The integration of predictive modeling into the research workflow will enable a more data-driven and efficient approach to exploring the chemical space around this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-5-ethynylbenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling, where a halogenated benzonitrile precursor (e.g., 3-chloro-5-iodobenzonitrile) reacts with terminal alkynes under palladium catalysis. Key variables include solvent polarity (e.g., DMF vs. THF), base selection (e.g., triethylamine), and temperature control (60–80°C) to minimize side reactions like alkyne oligomerization . Yield optimization requires monitoring via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify chlorine and ethynyl substituents via deshielding effects (e.g., ethynyl protons at δ 2.5–3.5 ppm).
  • IR : A sharp nitrile stretch (~2230 cm1^{-1}) and ethynyl C≡C stretch (~2100 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns from chlorine (3:1 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} ratio) .

Q. What are the critical safety considerations when handling this compound in the lab?

  • Methodological Answer : Use fume hoods for weighing and reactions due to potential dust inhalation. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. The ethynyl group’s sp-hybridized carbon shows high electrophilicity, favoring nucleophilic attacks. Solvent effects (PCM models) and transition-state analysis guide catalyst selection (e.g., Pd(PPh3_3)4_4 vs. CuI co-catalysts) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (e.g., CDCl3_3) for consistency. For ambiguous peaks, synthesize isotopically labeled analogs (e.g., 15N^{15}\text{N}-nitrile) or employ 2D NMR (HSQC, HMBC) to assign coupling pathways. Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. How does steric hindrance from the ethynyl group influence regioselectivity in subsequent functionalization?

  • Methodological Answer : Steric maps generated via molecular docking (e.g., AutoDock Vina) show that the ethynyl group directs electrophiles to the para-position of the nitrile. Experimental validation involves competing reactions with meta- and para-substituted electrophiles, analyzed by GC-MS to quantify product ratios .

Contradictions in Literature

  • Synthetic Yield Variability : One study reports 75% yield using Pd/Cu catalysis in THF , while another cites 60% in DMF due to competing hydrolysis . Resolution requires controlled moisture exclusion (e.g., molecular sieves) and inert atmosphere optimization.
  • Toxicity Data Gaps : Safety sheets emphasize acute hazards , but chronic exposure effects (e.g., mutagenicity) remain unstudied. Researchers should conduct Ames tests or zebrafish embryo assays for comprehensive risk profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.